1-Benzhydryl-3-chloro-3-methylazetidine
Overview
Description
1-Benzhydryl-3-chloro-3-methylazetidine is a versatile chemical compound used in scientific research. Its unique structure enables exploration of various applications, ranging from drug synthesis to material science. It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 1-Benzhydryl-3-chloro-3-methylazetidine is C17H18ClN . Its InChI code is 1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 .Physical And Chemical Properties Analysis
1-Benzhydryl-3-chloro-3-methylazetidine has a molecular weight of 271.79 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Scientific Research Applications
Chemical Synthesis
1-Benzhydryl-3-chloro-3-methylazetidine is used in chemical synthesis . Its unique structure makes it a valuable component in the creation of various compounds .
Pharmaceutical Research
Benzhydryl amines, which include 1-Benzhydryl-3-chloro-3-methylazetidine, have been studied for their potential pharmaceutical applications . They have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes .
Antioxidant Research
The hydroxy analogs of triarylmethanes, which include benzhydryl amines, exhibit antioxidant activities . This makes 1-Benzhydryl-3-chloro-3-methylazetidine a potential candidate for antioxidant research .
Antitumor Research
Triarylmethanes, including benzhydryl amines, have shown antitumor activities . This suggests that 1-Benzhydryl-3-chloro-3-methylazetidine could be used in antitumor research .
Protein Kinase Inhibition
Triarylmethanes have been found to inhibit many protein kinases . This means that 1-Benzhydryl-3-chloro-3-methylazetidine could potentially be used in research related to protein kinase inhibition .
Dye Industry
Some triarylmethanes are used in the dye industry . While 1-Benzhydryl-3-chloro-3-methylazetidine itself may not be a dye, its chemical structure could potentially be modified to create dyes .
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-chloro-3-methylazetidine is not specified in the sources I found. Its use in scientific research suggests that it may have diverse mechanisms of action depending on the specific context.
Safety and Hazards
properties
IUPAC Name |
1-benzhydryl-3-chloro-3-methylazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNFCYWEFNNULQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-chloro-3-methyl-azetidine |
Synthesis routes and methods
Procedure details
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